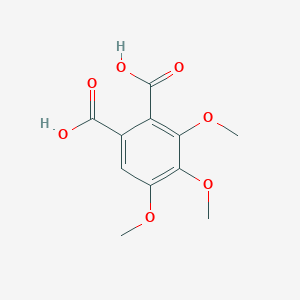
3,4,5-Trimethoxyphthalic acid
Descripción general
Descripción
3,4,5-Trimethoxyphthalic acid (also known as TMPA ) is an organic compound with the chemical formula C₁₁H₁₂O₇ . It belongs to the class of phthalic acid derivatives and is characterized by three methoxy (-OCH₃) groups attached to the phthalic acid core. TMPA is a white crystalline solid with a molecular weight of approximately 256.214 g/mol .
Molecular Structure Analysis
The molecular structure of TMPA reveals a central phthalic acid moiety with three methoxy groups attached at positions 3, 4, and 5. The arrangement of these substituents significantly influences the compound’s reactivity, solubility, and biological properties. The intramolecular hydrogen bonding between the methoxy groups and the carboxylic acid functional group contributes to its stability .
Chemical Reactions Analysis
- Substitution Reactions : The methoxy groups can be replaced by other functional groups through nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Solubility
Research has determined the Abraham model solute descriptors for monomeric 3,4,5-trimethoxybenzoic acid using experimental solubility data in various organic solvents. This study provides insight into the solubility characteristics of 3,4,5-trimethoxybenzoic acid, suggesting potential applications in solvent selection for pharmaceutical formulations and chemical syntheses (Hart et al., 2018).
Synthesis and Pharmacological Properties
A study on the synthesis and pharmacological properties of a phthalide derivative containing methoxy groups, related to 3,4,5-trimethoxyphthalic acid, highlighted its significant increase in bile excretion in rats. This suggests potential therapeutic applications for diseases related to bile production and flow (Borkowski et al., 1976).
Analytical Chemistry Applications
The use of 3,4,5-trimethoxybenzaldehyde, a derivative of 3,4,5-trimethoxyphthalic acid, as an intermediate in the synthesis of medicines was explored. A method for the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde was developed, showcasing the compound's role in the production of pharmaceuticals (Kitajima et al., 1988).
Environmental Research
The aqueous chlorination of trimethoprim, a compound that can be structurally related to 3,4,5-trimethoxyphthalic acid, was studied to understand its reaction kinetics and pathways. This research is crucial for assessing the environmental fate of pharmaceuticals and their transformation products in water treatment processes (Dodd & Huang, 2007).
Propiedades
IUPAC Name |
3,4,5-trimethoxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPSXGZBWZVAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508050 | |
| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphthalic acid | |
CAS RN |
50276-60-3 | |
| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



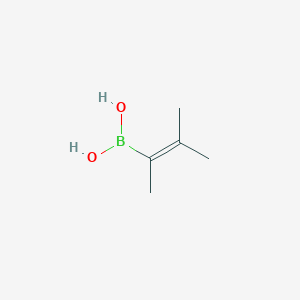
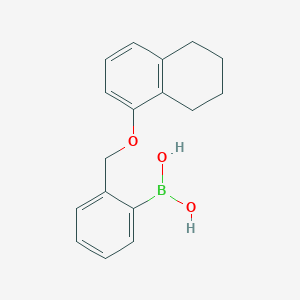
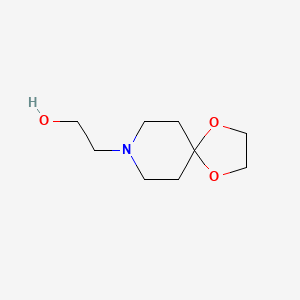
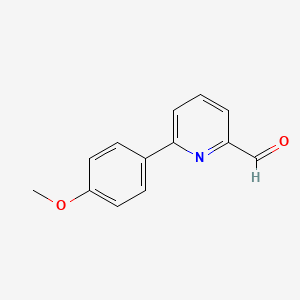
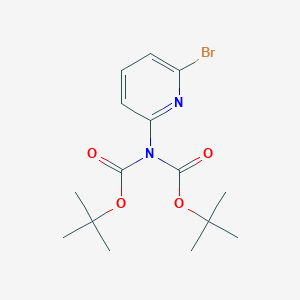


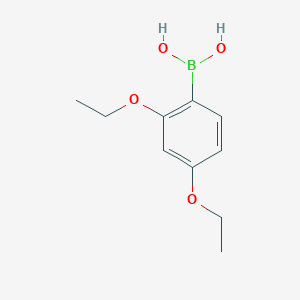
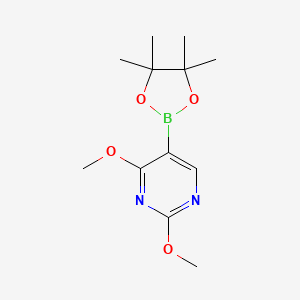

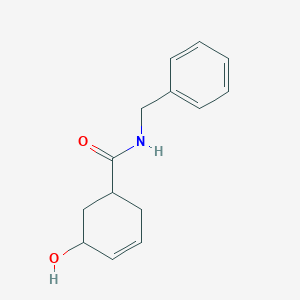
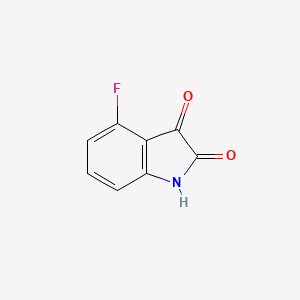
![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)